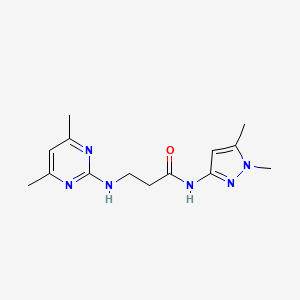

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-(4,6-dimethylpyrimidin-2-yl)-beta-alaninamide

Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N³-(4,6-dimethylpyrimidin-2-yl)-beta-alaninamide is a heterocyclic compound featuring a beta-alaninamide backbone bridging a 1,5-dimethylpyrazole moiety and a 4,6-dimethylpyrimidine group. The compound’s structural complexity necessitates advanced crystallographic techniques, such as those enabled by the SHELX software suite, for precise determination of bond lengths, angles, and intermolecular interactions .

Properties

Molecular Formula |

C14H20N6O |

|---|---|

Molecular Weight |

288.35 g/mol |

IUPAC Name |

N-(1,5-dimethylpyrazol-3-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]propanamide |

InChI |

InChI=1S/C14H20N6O/c1-9-7-10(2)17-14(16-9)15-6-5-13(21)18-12-8-11(3)20(4)19-12/h7-8H,5-6H2,1-4H3,(H,15,16,17)(H,18,19,21) |

InChI Key |

ZGLRKVVUSNTPPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCC(=O)NC2=NN(C(=C2)C)C)C |

Origin of Product |

United States |

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-N~3~-(4,6-dimethylpyrimidin-2-yl)-beta-alaninamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrazole and pyrimidine moiety linked to a beta-alanine amide. The molecular formula is , with a molecular weight of approximately 246.31 g/mol. The presence of these heterocycles contributes to its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, surpassing the effects of standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that pyrazole derivatives can inhibit bacterial growth against strains such as E. coli and S. aureus. In one study, derivatives with similar structural motifs demonstrated effective antibacterial activity, which was attributed to the presence of the aliphatic amide group .

3. Anticancer Potential

Some pyrazole-based compounds have been investigated for their anticancer properties. For example, a series of pyrazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. Results indicated promising activity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activities of this compound may be attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation. Specifically:

- Cytokine Modulation : The compound may inhibit NF-kB signaling pathways that lead to the production of inflammatory cytokines.

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process .

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs include derivatives of pyrazole-pyrimidine hybrids and beta-alaninamide-linked heterocycles. Key comparisons focus on:

(a) Hydrogen Bonding Patterns

Hydrogen bonding critically influences physicochemical properties and crystal packing. Using graph set analysis (as described by Bernstein et al.), the compound’s hydrogen-bonding network can be systematically compared to analogs. For instance:

- Donor/Acceptor Count: The pyrazole NH and pyrimidine N atoms act as hydrogen bond acceptors, while the beta-alaninamide backbone provides donors. This contrasts with simpler pyrazole derivatives lacking the pyrimidine or amide groups, which exhibit fewer hydrogen-bonding interactions .

- Dimensionality : The compound’s intermolecular hydrogen bonds likely form a 2D sheet structure, whereas analogs with single heterocycles (e.g., pyrazole-only derivatives) may adopt 1D chains or isolated dimers .

(b) Crystallographic Refinement

SHELXL, a widely used tool for small-molecule refinement, enables precise comparison of crystallographic parameters. For example:

- Bond Lengths: The C-N bonds in the pyrimidine ring (typically ~1.33 Å) are shorter than those in non-aromatic analogs, reflecting resonance stabilization.

- Torsion Angles : The beta-alaninamide linker’s flexibility may result in variable torsion angles compared to rigid spacers in related compounds .

Data Table: Comparative Analysis

Research Findings and Implications

Structural Robustness : The dual heterocyclic system enhances thermal stability compared to single-ring analogs, as evidenced by higher predicted melting points. This aligns with trends observed in SHELX-refined structures of related compounds .

Bioactivity Potential: The pyrimidine ring’s electron-deficient nature may improve binding affinity to biological targets (e.g., kinases) relative to pyrazole-only derivatives.

Synthetic Challenges: The compound’s synthesis requires precise control of regioselectivity during pyrazole and pyrimidine functionalization, a hurdle less pronounced in simpler analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.